molecular formula C6H3ClFN3 B12954632 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine

7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine

Cat. No.: B12954632
M. Wt: 171.56 g/mol
InChI Key: PWGGYBIPOWUULV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with a suitable halogenated derivative. For instance, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials. The first step involves nucleophilic substitution of the halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative . The cyclization is then achieved by heating the intermediate with a suitable carboxylic acid derivative, such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate the reduction steps .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Comparison with Similar Compounds

7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

7-chloro-6-fluoro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11)

InChI Key

PWGGYBIPOWUULV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Cl)F

Origin of Product

United States

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